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Compound of Interest

Compound Name: Norcotinine

Cat. No.: B101708

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norcotinine, a primary metabolite of the nicotine metabolite nornicotine and a minor metabolite
of cotinine, is a critical molecule in the toxicological assessment of nicotine and tobacco
products. While its presence in biological systems following nicotine exposure is well-
documented, a comprehensive toxicological profile remains less characterized than that of its
parent compounds. This technical guide synthesizes the available toxicological data on
norcotinine, provides detailed experimental protocols for its assessment based on established
regulatory guidelines, and visualizes key metabolic and experimental pathways. The current
body of evidence suggests that norcotinine is a harmful substance, with general toxicological
properties that are often considered comparable to nicotine. However, a significant lack of
specific quantitative data for norcotinine necessitates a cautious approach to its risk
assessment, relying on extrapolation from nicotine and established toxicological principles.

Chemical and Physical Properties
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Property Value

IUPAC Name 5-(pyridin-3-yl)pyrrolidin-2-one
Molecular Formula CoH10N20

Molecular Weight 162.19 g/mol

CAS Number 17708-87-1

Appearance Solid

Pharmacokinetics and Metabolism

Norcotinine is a known human metabolite of nicotine, primarily formed through the metabolic
pathway of nornicotine, which itself is a demethylated metabolite of nicotine. It can also be
formed to a lesser extent from the N-demethylation of cotinine, the major metabolite of nicotine.
The enzyme cytochrome P450 2A6 (CYP2AS6) is involved in the metabolism of cotinine, leading
to the formation of norcotinine in vitro.[1] Norcotinine has been detected in the urine of
smokers.[1]

Metabolic Pathway of Nicotine to Norcotinine
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Metabolic Pathway of Nicotine to Norcotinine

Toxicological Profile
Acute Toxicity

Norcotinine is classified as harmful by the Globally Harmonized System of Classification and
Labelling of Chemicals (GHS).[2] It is considered harmful if swallowed, in contact with skin, or
inhaled, and it is known to cause skin and eye irritation.[2] Specific quantitative data, such as
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LD50 (median lethal dose) and LC50 (median lethal concentration) values for norcotinine, are
not readily available in the public domain. The values presented in the following table are
based on analogy to nicotine, as stated in safety data sheets for nornicotine, a closely related
compound.

Table 1: Acute Toxicity Data (Analogous to Nicotine)

Endpoint Species Route Value Reference
LD50 Rat Oral 50 mg/kg

LD50 Rabbit Dermal 70.4 mg/kg

LC50 Rat Inhalation 0.19 mg/L (4h)

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline
425)

This protocol is a standardized method to determine the acute oral toxicity of a substance.

o Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often
slightly more sensitive) are used.

e Housing and Fasting: Animals are caged individually and fasted overnight before dosing.
Water is available ad libitum.

o Dose Administration: The test substance is administered orally by gavage in a single dose.
The volume administered should not exceed 1 ml/100g body weight for aqueous solutions or
0.4 ml/100g for oils.

» Dosing Procedure: A single animal is dosed at a starting dose level below the estimated
LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next
animal is dosed at a lower level. The dose progression factor is typically 1.5.

» Observation Period: Animals are observed for mortality and clinical signs of toxicity (e.g.,
changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded
weekly.
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» Data Analysis: The LD50 is calculated using the maximum likelihood method based on the
survival outcomes of the dosed animals.

Repeated Dose Toxicity

There are currently no publicly available repeated-dose toxicity studies specifically for
norcotinine. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been
established. To assess the potential for toxicity from repeated exposure, a 28-day or 90-day
study in rodents would be required.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD
Guideline 407)

This study provides information on the potential health hazards arising from repeated oral
exposure to a substance for 28 days.

Test Animals: At least 5 male and 5 female healthy young adult rats per group.

o Dose Groups: A control group (vehicle only) and at least three dose groups with increasing
concentrations of the test substance. The highest dose should induce toxic effects but not
mortality.

o Administration: The test substance is administered orally by gavage daily for 28 days.

e Observations:

[¢]

Clinical Observations: Daily checks for signs of toxicity.
o Body Weight and Food Consumption: Recorded weekly.

o Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study
for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver
and kidney function markers.

o Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and
tissues are preserved for histopathological examination.
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» Data Analysis: The NOAEL is determined as the highest dose at which no substance-related
adverse effects are observed.

Genotoxicity

There is a lack of specific genotoxicity data for norcotinine in the public domain. However, its
precursor, nornicotine, has been shown to induce sister-chromatid exchanges at high
concentrations in Chinese hamster ovary cells.[3] Given this and its chemical structure, a full
battery of genotoxicity tests would be warranted for a complete toxicological profile.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
This in vitro assay is used to detect gene mutations.

Test System: Several strains of Salmonella typhimurium and Escherichia coli that are
auxotrophic for a specific amino acid (e.qg., histidine for Salmonella).

Metabolic Activation: The test is performed with and without an exogenous metabolic
activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

Procedure: The bacterial strains are exposed to the test substance at various concentrations
in the presence or absence of S9 mix. The mixture is then plated on a minimal agar medium
lacking the required amino acid.

Endpoint: The number of revertant colonies (colonies that have mutated back to being able
to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a
dose-dependent increase in the number of revertant colonies compared to the negative
control.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
This in vitro assay detects chromosomal damage.
e Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.

o Metabolic Activation: The test is conducted with and without an S9 metabolic activation
system.
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e Procedure: Cells are exposed to the test substance at several concentrations. After
treatment, the cells are cultured to allow for cell division. A cytokinesis blocker (e.qg.,
cytochalasin B) is often added to identify cells that have completed one division.

o Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei
(small, extranuclear bodies containing chromosome fragments or whole chromosomes). A
significant, dose-dependent increase in the frequency of micronucleated cells indicates
genotoxicity.

Carcinogenicity

No carcinogenicity bioassays have been conducted on norcotinine. However, a significant
concern is its potential to be a precursor to the known carcinogen N'-nitrosonornicotine (NNN).
Nornicotine can be nitrosated to form NNN, and it is plausible that norcotinine could undergo a
similar conversion.

Experimental Protocol: Carcinogenesis Bioassay in Rodents (Based on NTP Guidelines)

These long-term studies are the gold standard for assessing the carcinogenic potential of a
chemical.

o Test Animals: Typically, groups of 50 male and 50 female rats and mice.

e Dose Groups: A control group and at least two dose groups. The highest dose (Maximum
Tolerated Dose, MTD) is determined from shorter-term toxicity studies and should cause
minimal toxicity without significantly shortening the lifespan of the animals.

o Administration: The test substance is administered for the majority of the animals’ lifespan
(typically 2 years for rodents) via a relevant route of exposure (e.g., in the diet, drinking
water, or by gavage).

o Observations: Animals are monitored for clinical signs of toxicity and the development of
tumors. Body weight and food consumption are recorded regularly.

o Pathology: A complete histopathological examination of all organs and tissues from all
animals is conducted.
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o Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the
control group to determine if the test substance is carcinogenic.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of norcotinine.
Studies on nicotine have shown adverse effects on fetal development.[4][5] Given the structural
similarity, it is prudent to assume that norcotinine may also pose a risk.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline
421)

This screening test provides initial information on potential effects on reproduction and
development.

o Test Animals: Groups of male and female rats (at least 10 per sex per group).

e Dosing: Males are dosed for a minimum of two weeks prior to mating, during mating, and
until sacrifice. Females are dosed for two weeks prior to mating, during mating, gestation,
and lactation.

o Mating: Animals are paired for mating.
e Endpoints:

o Parental Animals: Fertility, gestation length, and maternal behavior are assessed. A
detailed examination of reproductive organs is performed at necropsy.

o Offspring: The number of live and dead pups, pup weight, and general physical condition
are recorded.

o Data Analysis: The data is analyzed to identify any adverse effects on reproduction or
development.

Organ System Toxicity
Cardiovascular System
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Specific studies on the cardiovascular effects of norcotinine are lacking. Nicotine is known to
have significant cardiovascular effects, including increased heart rate and blood pressure,
mediated by the stimulation of the sympathetic nervous system.[6]

Nervous System

Norcotinine is detected in the brain following nicotine administration.[7] However, in vivo
studies have suggested that it may be less pharmacologically active than nicotine or
nornicotine, as it did not evoke dopamine release from rat striatal slices.[7]

Respiratory System

No specific data on the respiratory toxicity of norcotinine is available. Nicotine inhalation has
been shown to cause lung injury and inflammation in animal models.[8]

Signaling Pathways and Experimental Workflows

General Toxicological Assessment Workflow

Tier 1: Initial Screening

Acute Toxicity Genotoxicity (in vitro)
(LD50/LC50) (Ames, Micronucleus)

Provides dose-ranging info Confirms in vivo relevance

Tier 2: Sub-chronic and Mechanistic Studies

Repeated Dose Toxicity
(28-day/90-day, NOAEL)

Genotoxicity (in vivo)
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General Toxicological Assessment Workflow

Conclusion and Future Directions

The available toxicological data on norcotinine is limited, with much of the current
understanding extrapolated from its parent compounds, nicotine and nornicotine. The GHS
classification indicates that norcotinine is a harmful substance requiring careful handling. The
primary toxicological concern, beyond its acute effects, is its potential as a precursor to the
carcinogen NNN.

To provide a comprehensive risk assessment, further research is critically needed in the
following areas:

¢ Quantitative Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values
for norcotinine.

+ Repeated Dose Toxicity: 28-day and/or 90-day studies to establish a NOAEL.
o Genotoxicity: A full battery of in vitro and in vivo genotoxicity assays.
» Carcinogenicity: A long-term carcinogenicity bioassay in rodents.

» Reproductive and Developmental Toxicity: Comprehensive studies to assess the effects on
fertility and embryonic development.

» Organ-Specific Toxicity: Detailed investigations into the cardiovascular, neurological, and
respiratory effects of norcotinine.

A thorough understanding of the toxicological profile of norcotinine is essential for accurately
evaluating the health risks associated with nicotine-containing products and for the
development of safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

